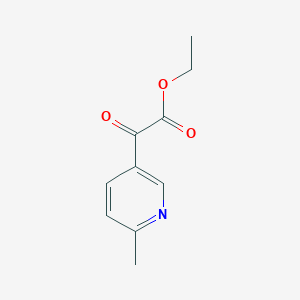

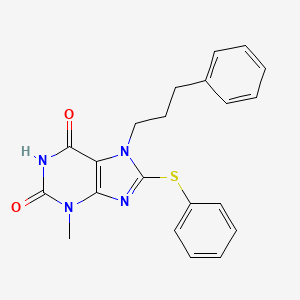

![molecular formula C24H33N7O B2479211 N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamid CAS No. 1021094-04-1](/img/structure/B2479211.png)

N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is a complex organic compound that has captured the interest of many researchers across multiple scientific disciplines. This compound boasts a diverse set of functional groups, enabling it to participate in various chemical reactions and exerting distinct biological effects.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide serves as a versatile building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound's potential therapeutic applications are explored, including its role as an inhibitor or activator of specific biological pathways. Research is focused on its efficacy and safety in treating various medical conditions.

Industry

Industrial applications of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide include its use in the formulation of specialized materials and chemicals, exploiting its unique properties to enhance product performance.

Wirkmechanismus

Target of Action

Similar compounds have been known to targetMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it likely interacts with its target protein, leading to changes in the protein’s activity or function .

Biochemical Pathways

Given the potential target, it may influence pathways related to cellular stress response and inflammation .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal pathways .

Result of Action

Based on the potential target and the known effects of similar compounds, it may lead to changes in cellular signaling, potentially influencing cell growth and stress response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide involves multi-step organic reactions Typically, the route starts with the preparation of the 4-benzylpiperazine intermediate, which is then coupled with 1H-pyrazolo[3,4-d]pyrimidine through nucleophilic substitution

Industrial Production Methods

Industrial production of this compound may employ large-scale reaction vessels equipped with precise temperature and pressure control. High-efficiency catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is capable of undergoing various chemical reactions including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out to produce reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the piperazine and pyrimidine rings.

Common Reagents and Conditions Used in These Reactions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Various halogenating agents and nucleophiles can be used under specific conditions to achieve targeted substitution.

Major Products Formed from These Reactions

The major products formed from these reactions depend on the specific reaction conditions. Oxidation may yield oxidized fragments or modified functional groups, while reduction might simplify the compound by breaking down complex ring structures. Substitution typically introduces new functional groups or atoms into the structure.

Vergleich Mit ähnlichen Verbindungen

Comparing N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide with other similar compounds reveals its unique features:

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Known for its high reactivity and broad range of applications.

N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Less reactive, used in more specialized synthetic applications.

N-(2-(4-(4-benzylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide: : Slight structural variation with different biological activity.

These comparisons highlight the importance of the piperazine and pyrazolo[3,4-d]pyrimidine moieties in defining the compound’s reactivity and application scope.

Hope that sheds some light on N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide and its multifaceted nature! What's your next query?

Eigenschaften

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N7O/c1-3-20(4-2)24(32)25-10-11-31-23-21(16-28-31)22(26-18-27-23)30-14-12-29(13-15-30)17-19-8-6-5-7-9-19/h5-9,16,18,20H,3-4,10-15,17H2,1-2H3,(H,25,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWINIXGKKHPEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2479131.png)

![N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479140.png)

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2479143.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B2479145.png)

![3-[(Tributylstannyl)methoxy]-1-propanol](/img/structure/B2479148.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)